Physicochemical Properties of 5-(Difluoromethyl)-2-fluorobenzoic acid
Physicochemical Properties of 5-(Difluoromethyl)-2-fluorobenzoic acid
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-(Difluoromethyl)-2-fluorobenzoic acid (CAS: 1429421-95-3) represents a strategic building block in modern medicinal chemistry, primarily utilized for its unique ability to modulate lipophilicity and metabolic stability without the steric penalty of a trifluoromethyl group.
This compound features two critical fluorinated motifs: an ortho-fluorine atom that significantly enhances acidity and metabolic resistance of the aromatic ring, and a meta-difluoromethyl (
Molecular Identity & Structural Analysis[2]
| Property | Detail |
| Chemical Name | 5-(Difluoromethyl)-2-fluorobenzoic acid |
| CAS Number | 1429421-95-3 |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| SMILES | OC(=O)C1=C(F)C=CC(C(F)F)=C1 |
| Key Functional Groups | Carboxylic Acid (C-1), Ortho-Fluorine (C-2), Difluoromethyl (C-5) |
Structural Logic & Electronic Effects
The physicochemical behavior of this molecule is governed by the interplay between the carboxylic acid and its fluorinated substituents:
-
Ortho-Fluorine Effect: The fluorine at the C-2 position exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and significantly lowering the pKa compared to benzoic acid. Sterically, it forces the carboxyl group out of planarity with the benzene ring, reducing conjugation but enhancing metabolic stability against esterases.
-
Difluoromethyl Group (
): Unlike the chemically inert trifluoromethyl ( ) group, the group contains an acidic proton ( for the C-H bond itself). This allows it to act as a weak hydrogen bond donor ( ), improving binding affinity to target proteins while retaining high lipophilicity.
Physicochemical Profile
Acidity (pKa)
The acidity of 5-(difluoromethyl)-2-fluorobenzoic acid is driven by the cumulative electron-withdrawing nature of the substituents.
-
2-Fluorobenzoic Acid pKa: 3.27 (Ortho-F effect)
-
Predicted pKa: 3.05 ± 0.1
Mechanism: The ortho-fluorine provides the primary acidity enhancement (
Lipophilicity (LogP / LogD)
The
-
Predicted LogP: 2.2 ± 0.2
-
LogD (pH 7.4): -1.2 (Predominantly ionized at physiological pH)
Implication: At physiological pH, the compound exists almost exclusively as the carboxylate anion, which limits passive membrane permeability unless masked as a prodrug (ester). However, the lipophilic
Solubility
-
Aqueous Solubility (pH 2.0): Low (< 0.5 mg/mL).
-
Aqueous Solubility (pH 7.4): High (> 10 mg/mL) due to ionization.
-
Organic Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.
Synthesis Protocol: Deoxofluorination Route
The most robust synthesis route avoids direct handling of difluorocarbene reagents by utilizing the deoxofluorination of the corresponding aldehyde.
Reaction Scheme
Figure 1: Synthetic pathway via deoxofluorination of the aldehyde precursor.
Step-by-Step Methodology
Step 1: Deoxofluorination
-
Preparation: Dissolve methyl 2-fluoro-5-formylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Reagent Addition: Cool to 0°C. Dropwise add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq). Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability.[6]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.
-
Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench by slow addition of saturated
. Vigorous effervescence will occur. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Step 2: Ester Hydrolysis
-
Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF:Water.
-
Saponification: Add Lithium Hydroxide (
) (2.5 eq). Stir at RT for 4 hours. -
Isolation: Acidify reaction mixture to pH ~2 using 1N HCl. The product may precipitate; if not, extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexanes/DCM to obtain the pure acid.
Experimental Characterization Protocols
To validate the physicochemical properties in-house, use the following self-validating protocols.
Potentiometric pKa Determination
Objective: Accurate determination of the carboxylic acid pKa. Method: Potentiometric Titration (SiriusT3 or equivalent).
-
Sample Prep: Weigh ~3-5 mg of compound. Dissolve in 0.15 M KCl (ionic strength adjustor).
-
Co-solvent: Due to low intrinsic solubility, use a Methanol/Water co-solvent method (titrations at 20%, 30%, 40% MeOH).
-
Titration: Titrate with 0.5 M KOH from pH 1.8 to pH 12.
-
Analysis: Extrapolate the Yasuda-Shedlovsky plot (pKa vs. dielectric constant) to 0% co-solvent to obtain aqueous pKa.
-
Validation: The curve must show a single inflection point. R-squared of the Yasuda-Shedlovsky plot must be >0.98.
LogP Measurement (Shake-Flask Method)
Objective: Determine lipophilicity of the neutral form.
-
Phase System: 1-Octanol (water-saturated) and Water (octanol-saturated).
-
Buffer: Use 10 mM Phosphate buffer at pH 2.0 . Note: Low pH is strictly required to suppress ionization of the carboxylic acid (pKa ~3.05).
-
Equilibration: Dissolve compound in the Octanol phase. Mix with aqueous phase for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Structure-Property Relationship Map
The following diagram illustrates how specific structural modifications translate to the functional properties of the molecule.
Figure 2: Structure-Property Relationship (SPR) mapping of functional groups to physicochemical outcomes.
References
-
Fujifilm Wako Chemicals. 5-(Difluoromethyl)-2-fluorobenzoic acid Product Data. CAS 1429421-95-3.[7] Link
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Lal, G. S., et al. (1999).[8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Hansch, C., et al. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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